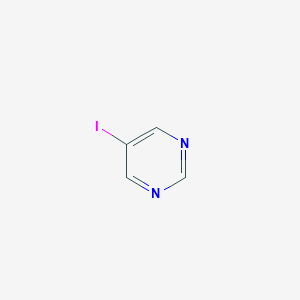

5-Iodopyrimidine

Vue d'ensemble

Description

5-Iodopyrimidine is a pyrimidine compound containing an iodine atom. Its chemical formula is C4H3IN2, and it appears as a white crystalline solid. This compound is used as a chemical reagent, particularly in substitution reactions in organic synthesis, and plays a role in the construction of carbon-nitrogen bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Iodopyrimidine can be synthesized through various methods. One common method involves the iodination of pyrimidine derivatives. For instance, 5-bromo-2-iodopyrimidine can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . Another method involves the reaction of pyrimidine with iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using pyrimidine as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and specific reaction temperatures to achieve the desired outcome.

Analyse Des Réactions Chimiques

Types of Reactions

5-Iodopyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

Cross-Coupling Reactions: Reagents include arylboronic acids, alkynylzincs, and palladium catalysts. .

Major Products Formed

Substitution Reactions: The major products are substituted pyrimidine derivatives, where the iodine atom is replaced by the nucleophile.

Cross-Coupling Reactions: The major products are biaryl compounds and other complex organic molecules formed through the coupling of pyrimidine with various aryl or alkyl groups

Applications De Recherche Scientifique

Antiviral Applications

Hepatitis B Virus Inhibition

Recent studies have identified 2-arylthio-5-iodopyrimidine derivatives as promising nonnucleoside inhibitors against Hepatitis B virus (HBV) DNA replication. These compounds were synthesized and evaluated for their anti-HBV activities using cell lines such as Hep2.2.15 and HepAD38. The results demonstrated significant efficacy, paving the way for future development of nonnucleoside anti-HBV agents, especially in the context of drug-resistant mutations associated with conventional nucleoside analogs .

Antimicrobial Properties

Antifungal Activity

5-Iodopyrimidine analogs have shown notable antifungal activity, particularly against Aspergillus niger. A study synthesized 4-substituted-5-iodo-2-benzylthiopyrimidines and screened them for antimicrobial activity, revealing that certain derivatives exhibited good antifungal properties .

Antibacterial Activity

Further investigations into 5-iodouracil analogs have indicated potential antibacterial effects against various strains of bacteria. For instance, specific analogs inhibited the growth of Bordetella catarrhalis, Neisseria mucosa, and Streptococcus pyogenes at concentrations as low as 0.128 mg/mL . The development of these compounds suggests a pathway for creating new antibacterial agents.

Synthesis of Therapeutic Agents

Nucleoside Analog Development

this compound serves as a crucial building block in synthesizing nucleoside analogs used in treating viral infections. For example, the incorporation of 5-iodo substitutions has been instrumental in enhancing the binding affinity and specificity of oligonucleotides for target proteins, which is critical in developing therapeutic agents for genetic diseases and cancers .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antiviral Activity against HBV | 2-Arylthio-5-iodopyrimidine derivatives were effective against HBV replication | Potential development of new anti-HBV drugs |

| Antifungal Activity | Synthesized compounds displayed good antifungal activity against A. niger | Development of new antifungal therapies |

| Antibacterial Activity | Certain 5-iodouracil analogs inhibited bacterial growth | New avenues for antibacterial drug development |

Mécanisme D'action

The mechanism of action of 5-Iodopyrimidine involves its incorporation into nucleic acids or its participation in chemical reactions. In biological systems, iodinated pyrimidines can be incorporated into DNA, affecting DNA synthesis and function. This property is exploited in antiviral and anticancer therapies, where the incorporation of iodinated pyrimidines into viral or cancerous DNA disrupts their replication and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-iodopyrimidine: Similar in structure but contains a bromine atom in addition to iodine. .

5-Iodouracil: Another iodinated pyrimidine used in antiviral therapies.

Idoxuridine: A pyrimidine analog used as an antiviral agent, particularly for treating herpes simplex keratitis.

Uniqueness

5-Iodopyrimidine is unique due to its specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and cross-coupling reactions makes it a valuable intermediate in organic synthesis. Additionally, its incorporation into nucleic acids provides unique applications in biological and medical research.

Activité Biologique

5-Iodopyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential applications in antiviral and anticancer therapies, as well as its antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring. This modification influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods, including iodination of pyrimidine derivatives and nucleophilic substitutions.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with specific enzymes and biological pathways:

- Thymidylate Synthase Inhibition : this compound acts as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate, it disrupts the production of thymidine monophosphate (TMP), leading to impaired DNA replication and cell proliferation .

- Antiviral Activity : Research indicates that this compound derivatives exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). These compounds interfere with viral replication by targeting viral enzymes or nucleoside metabolism .

- Antimicrobial Effects : Studies have shown that this compound and its analogs possess significant antibacterial and antifungal activities. For instance, certain derivatives demonstrated effectiveness against Streptococcus faecalis and Aspergillus niger in laboratory settings .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves several steps:

- Iodination : Pyrimidine derivatives are treated with iodine in the presence of a base to introduce the iodine atom at the 5-position.

- Purification : The resulting products are purified using techniques such as silica-gel column chromatography.

- Characterization : The synthesized compounds are characterized using spectroscopic methods (e.g., NMR, IR) to confirm their structures .

Anticancer Activity

A study evaluated the anticancer properties of various this compound analogs against multiple cancer cell lines. One compound, identified as 1,3-bis(cyclohexylmethyl)-5-iodopyrimidine-2,4(1H)-dione, exhibited potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin . The results suggest that modifications at the 5-position can enhance anticancer activity.

Antimicrobial Evaluation

In another investigation, a series of 5-iodo-substituted pyrimidines were synthesized and tested for antimicrobial efficacy. Compounds such as 4-amino-5-iodo-2-benzylthiopyrimidines showed promising antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Mechanism | Notable Findings |

|---|---|---|

| Antiviral | Inhibition of viral replication | Effective against HSV and VZV |

| Anticancer | Thymidylate synthase inhibition | Potent cytotoxicity in cancer cells |

| Antimicrobial | Disruption of bacterial cell functions | Effective against multiple pathogens |

Propriétés

IUPAC Name |

5-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRLMRKDSGSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360893 | |

| Record name | 5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31462-58-5 | |

| Record name | 5-iodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research primarily focuses on the synthetic utility of 5-iodopyrimidine derivatives and their applications in material science. Information regarding specific biological targets and downstream effects of this compound itself is limited within the provided papers.

A: Research indicates that the binding strength of 5-iodopyrimidines to human serum albumin increases with the electron-donating ability of substituent groups on the pyrimidine ring. [] This suggests polarization of these groups enhances binding. Additionally, the binding force increases with pH, possibly due to configurational changes in albumin, creating new binding sites. []

A: X-ray crystallography confirms 2,4-diazido-5-iodopyrimidine exists in its diazido form, not the potential tetrazolo tautomers. [, , ] The 5-iodo substituent stabilizes the diazido tautomer. [] This is unusual as 2,4-diazidopyrimidines typically favor tetrazolo forms. []

A: 5-Iodopyrimidines serve as key intermediates in synthesizing various C-nucleosides. For example, palladium-mediated coupling of 2,4-dimethoxy-5-iodopyrimidine with enantiomeric 2,3-dideoxy glycals yields enantiomeric pairs of C-nucleosides. [] This reaction highlights the versatility of 5-iodopyrimidines in constructing diverse nucleoside analogs.

A: 5-Iodopyrimidines are highly valuable substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings. [, , , , , , , , , ] These reactions facilitate the introduction of various substituents at the 5-position of the pyrimidine ring, enabling the synthesis of diversely functionalized pyrimidine derivatives.

A: Researchers synthesized phenylene-pyrimidine alternating oligomers for blue light-emitting materials using a Suzuki coupling strategy with 2-bromo-5-iodopyrimidine as a starting material. [] These oligomers exhibited promising photoluminescence properties and quasi-reversible redox behavior, demonstrating the potential of this compound derivatives in material science applications.

A: While cross-coupling reactions are commonly employed, photolysis of 5-iodopyrimidines in benzene offers an efficient alternative for synthesizing 5-phenylpyrimidines. [, ] This method provides high yields and avoids the use of transition metal catalysts, offering a potentially greener synthetic route.

A: One challenge is the potential instability of certain derivatives, like 4-chloro-5-iodopyrimidine, which may lead to lower yields in photolysis reactions with heteroarenes. [] This highlights the need to carefully consider the reactivity of specific this compound derivatives and optimize reaction conditions accordingly.

A: 5-Iodouracil incorporated into oligonucleotide trimers allows the study of radiation damage to DNA. [] Upon irradiation, electron attachment to the iodine leads to strand breaks, offering insights into the mechanisms of radiation-induced DNA damage.

A: Oligodeoxynucleotides containing this compound substitutions can be used in photocross-linking experiments to investigate enzyme-DNA interactions. [] For example, this approach identified His-333 in the homing endonuclease PI-SceI as a residue in close contact with its recognition sequence.

A: A this compound derivative, WPR-6, shows promising activity against a broad spectrum of HIV-1 strains, including those resistant to existing NNRTIs. [] This highlights the potential of exploring this compound scaffolds in the development of novel antiretroviral agents.

A: The research commonly employs NMR spectroscopy, elemental analysis, X-ray crystallography, and mass spectrometry for the characterization of 5-iodopyrimidines and their derivatives. [, , , , , ] These techniques provide information about the structure, purity, and composition of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.